2,4-Bis[(trifluoromethyl)sulfanyl]phenol

Medicinal Chemistry Lipophilicity Optimization ADME

2,4-Bis[(trifluoromethyl)sulfanyl]phenol (CAS 923105-19-5) is a synthetic organofluorine compound belonging to the class of bis(trifluoromethylthio)-substituted phenols. Its molecular formula is C8H4F6OS2, with a molecular weight of 294.24 g/mol.

Molecular Formula C8H4F6OS2
Molecular Weight 294.23
CAS No. 923105-19-5
Cat. No. B2991640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis[(trifluoromethyl)sulfanyl]phenol
CAS923105-19-5
Molecular FormulaC8H4F6OS2
Molecular Weight294.23
Structural Identifiers
SMILESC1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)O
InChIInChI=1S/C8H4F6OS2/c9-7(10,11)16-4-1-2-5(15)6(3-4)17-8(12,13)14/h1-3,15H
InChIKeyNXKYFYVOGSFZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis[(trifluoromethyl)sulfanyl]phenol (923105-19-5): Chemical Identity and Procurement Baseline


2,4-Bis[(trifluoromethyl)sulfanyl]phenol (CAS 923105-19-5) is a synthetic organofluorine compound belonging to the class of bis(trifluoromethylthio)-substituted phenols. Its molecular formula is C8H4F6OS2, with a molecular weight of 294.24 g/mol [1]. The compound features two electron-withdrawing trifluoromethylsulfanyl (-SCF3) groups at the 2- and 4-positions of a phenolic core, a substitution pattern that confers distinctive physicochemical properties including high lipophilicity (predicted XLogP3 = 5.0) [2] and a pKa of 6.46 ± 0.43 . It is commercially available as a research chemical with typical purity specifications of 95% and is supplied as a liquid at room temperature [3].

2,4-Bis[(trifluoromethyl)sulfanyl]phenol (923105-19-5): Why In-Class Analogs Cannot Be Freely Substituted


The substitution pattern and degree of -SCF3 functionalization in this compound class critically determine molecular properties and biological performance. Mono-substituted analogs such as 4-(trifluoromethylthio)phenol (CAS 461-84-7) exhibit a predicted XLogP3 of approximately 3.3 [1], whereas the bis-substituted 2,4-Bis[(trifluoromethyl)sulfanyl]phenol achieves an XLogP3 of 5.0 [2], representing a ~1.7 log unit increase in lipophilicity. This substantial difference translates to an approximately 50-fold higher octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and target engagement [3]. Furthermore, the specific 2,4-disubstitution pattern creates a unique steric and electronic environment around the phenolic hydroxyl group, modulating hydrogen-bonding capacity and reactivity in downstream functionalization . Consequently, substituting this compound with a mono-SCF3 analog or a regioisomeric bis-SCF3 variant without quantitative justification risks compromising assay reproducibility, structure-activity relationship integrity, and ultimately, the translational validity of research findings.

2,4-Bis[(trifluoromethyl)sulfanyl]phenol (923105-19-5): Quantitative Differentiation Evidence vs. Analogs


Enhanced Lipophilicity (XLogP3) of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol Relative to Mono-SCF3 Phenol Analogs

The target compound exhibits a computed XLogP3 value of 5.0 [1], which is significantly higher than that of the mono-substituted comparator 4-(trifluoromethylthio)phenol (XLogP3 ~3.3) [2]. This difference reflects the additive contribution of the second -SCF3 group to overall molecular lipophilicity. The -SCF3 moiety is a well-established lipophilic enhancer [3], and its presence in bis-substituted phenols substantially increases the compound's partition coefficient compared to mono-substituted or unsubstituted phenolic scaffolds.

Medicinal Chemistry Lipophilicity Optimization ADME

Distinct Substitution Pattern of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol vs. 4,6-Bis-SCF3 Isomer Exhibited in Crystallographic Data

The regioisomeric analog 2-chloro-4,6-bis(trifluoromethylsulfanyl)phenol, which possesses a 4,6-bis-SCF3 substitution pattern and an additional 2-chloro substituent, has been co-crystallized with human FABP4, demonstrating a binding affinity with an IC50 of 0.086 μM [1]. While direct binding data for the target 2,4-bis-SCF3 phenol is not currently available, the crystallographic evidence confirms that the 4,6-bis-SCF3 arrangement engages the FABP4 binding pocket with high affinity. The 2,4-bis-SCF3 pattern of the target compound presents a distinct steric and electronic profile around the phenolic hydroxyl group, which would be expected to alter hydrogen-bonding geometry and binding mode compared to the 4,6-isomer.

Structural Biology Protein-Ligand Interactions Crystallography

Synthetic Utility of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol as a Polymerization Inhibitor Intermediate

A patent application (CN111018654A) discloses the use of 2,4-bis(trifluoromethyl)thiophenol halide derivatives as a key component in compound polymerization inhibitors for styrene rectification [1]. The formulation, comprising a nitroxide free radical compound, the 2,4-bis(trifluoromethyl)thiophenol halide, and a solvent, reportedly achieves synergistic polymerization inhibition effects, reducing tar discharge and improving production capacity while lowering toxicity compared to conventional inhibitors [1]. The specific 2,4-disubstitution pattern of the thiophenol moiety is explicitly required for this application; other regioisomers or mono-substituted analogs are not disclosed as functional equivalents.

Process Chemistry Polymerization Inhibition Styrene Production

2,4-Bis[(trifluoromethyl)sulfanyl]phenol (923105-19-5): Research and Industrial Application Scenarios Supported by Evidence


CNS Drug Discovery Programs Requiring Enhanced Lipophilicity for Blood-Brain Barrier Penetration

Medicinal chemists optimizing lead compounds for central nervous system (CNS) targets can utilize 2,4-Bis[(trifluoromethyl)sulfanyl]phenol as a scaffold or building block to introduce high lipophilicity (XLogP3 = 5.0) [1]. The bis-SCF3 substitution pattern confers significantly greater lipophilicity than mono-SCF3 analogs (XLogP3 ~3.3) [2], increasing the probability of achieving favorable brain-to-plasma ratios. This compound is particularly suited for structure-activity relationship (SAR) campaigns exploring the impact of -SCF3 density on passive permeability and target engagement in neurological indications.

Crystallography and Structure-Based Drug Design Targeting Fatty Acid-Binding Proteins (FABPs)

Researchers investigating FABP4 or related lipid-binding proteins should source 2,4-Bis[(trifluoromethyl)sulfanyl]phenol as a distinct regioisomer for comparative binding studies. The 4,6-bis-SCF3 analog (as 2-chloro derivative) has demonstrated potent FABP4 binding (IC50 = 0.086 μM) [3], validating the bis-SCF3 phenol class as a privileged scaffold for this target. The 2,4-isomer offers an alternative vector for exploring structure-activity relationships and optimizing binding interactions within the FABP4 fatty acid-binding pocket.

Process Chemistry: Development of Next-Generation Polymerization Inhibitors for Styrene Manufacturing

Chemical engineers and process chemists in the petrochemical industry can employ 2,4-Bis[(trifluoromethyl)sulfanyl]phenol derivatives as components in synergistic inhibitor formulations for styrene rectification columns [4]. The specific 2,4-disubstitution pattern is essential for the observed inhibition synergy, enabling reduced tar formation, enhanced throughput, and lower toxicity profiles compared to conventional inhibitor systems. This application represents a validated industrial use-case where the 2,4-regioisomer is uniquely effective.

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